molecular formula C17H16N4O2 B2910492 2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole CAS No. 706777-81-3

2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No.: B2910492
CAS No.: 706777-81-3
M. Wt: 308.341
InChI Key: YMJMMRCIHUURQI-UHFFFAOYSA-N
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Description

2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is a chemical compound with the molecular formula C17H16N4O2 . It has an average mass of 308.335 Da and a monoisotopic mass of 308.127319 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process typically employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization . The compatibility with a wide range of functional groups demonstrates the general utility of this procedure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C17H16N4O2 . The structure includes a benzimidazole core, which is a fused aromatic ring system consisting of benzene and imidazole rings .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, a one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units . This reaction is facilitated by an efficient copper-catalyzed amination of N-aryl imines, in which the imine acts as a directing group by chelating to the metal center .

Mechanism of Action

The mechanism of action of 2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not yet fully understood. It is believed that this compound works by targeting specific proteins involved in the inflammatory response and by inhibiting the growth of cancer cells. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antioxidant and anti-angiogenic properties, making it a potential treatment for a variety of diseases.

Advantages and Limitations for Lab Experiments

2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has several advantages and limitations for lab experiments. One advantage is that this compound is easy to synthesize and is relatively inexpensive. Additionally, this compound is stable and can be stored for long periods of time. A limitation is that this compound is not yet approved for clinical use, so further research is needed before it can be used in humans.

Future Directions

There are several potential future directions for the development of 2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One potential direction is to continue to explore its potential therapeutic uses, such as its anti-inflammatory and anticancer properties. Additionally, this compound could be further studied for its potential applications in the medical field, such as its potential use as an antioxidant and anti-angiogenic agent. Finally, this compound could be further studied for its potential applications in lab experiments, such as its potential use as a model compound for studying the mechanism of action of other compounds.

Synthesis Methods

2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is synthesized using a three-step process. The first step involves the condensation of 1-amino-2-benzyl-8-nitro-1,2,3,4-tetrahydropyrazine with benzimidazole in a methanol solution. The second step involves the reduction of the nitro group to an amino group using a palladium/carbon catalyst. The third step involves the cyclization of the resulting product to form this compound.

Scientific Research Applications

2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been studied for its potential therapeutic uses. This compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has also been studied for its potential anticancer properties. In laboratory studies, this compound has been found to be effective against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.

Properties

IUPAC Name

2-benzyl-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-21(23)14-6-7-16-15(10-14)18-17-12-19(8-9-20(16)17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMMRCIHUURQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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